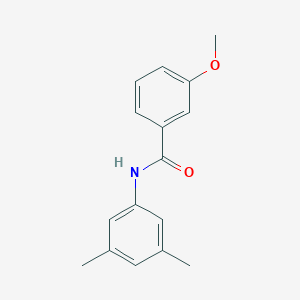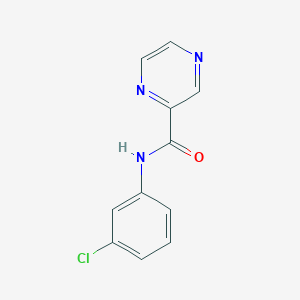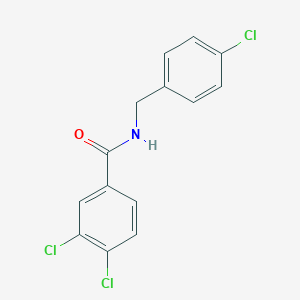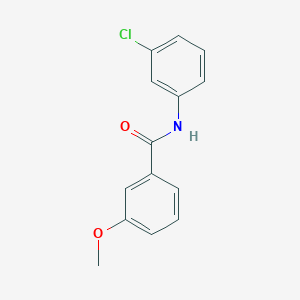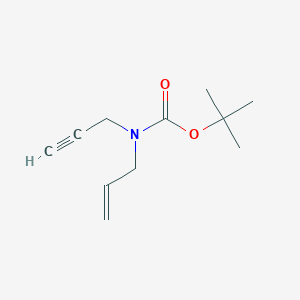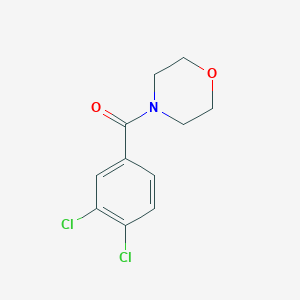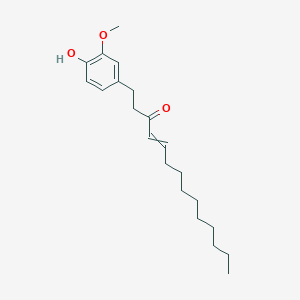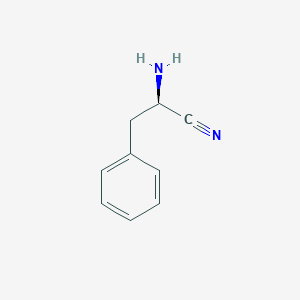
(2R)-2-Amino-3-phenylpropanenitrile
Overview
Description
(2R)-2-Amino-3-phenylpropanenitrile: is an organic compound with the molecular formula C9H10N2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One common method for preparing (2R)-2-Amino-3-phenylpropanenitrile is through the Strecker synthesis. This involves the reaction of an aldehyde (such as benzaldehyde) with ammonium chloride and potassium cyanide to form an aminonitrile.
Asymmetric Synthesis: Another method involves asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer.
Industrial Production Methods: Industrial production often involves optimizing the Strecker synthesis for large-scale operations. This includes controlling reaction conditions such as temperature, pH, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Amino-3-phenylpropanenitrile can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropanenitriles.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: (2R)-2-Amino-3-phenylpropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chiral Catalysts: It is used in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism by which (2R)-2-Amino-3-phenylpropanenitrile exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
(2S)-2-Amino-3-phenylpropanenitrile: The enantiomer of (2R)-2-Amino-3-phenylpropanenitrile.
Phenylalanine Derivatives: Compounds with similar structures but different functional groups.
Uniqueness:
Chirality: The (2R) configuration gives it unique properties compared to its (2S) enantiomer.
Reactivity: Its specific functional groups make it versatile in various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159517-27-8 | |
| Record name | 2-Amino-3-phenylpropanenitrile, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159517278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27YS6CHS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

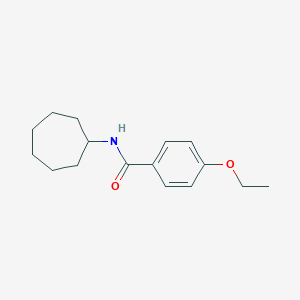
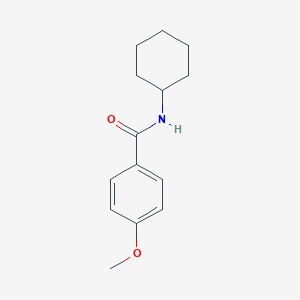
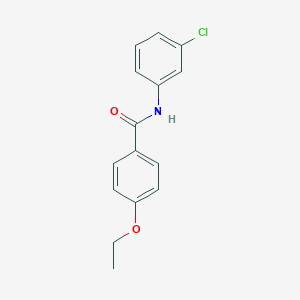
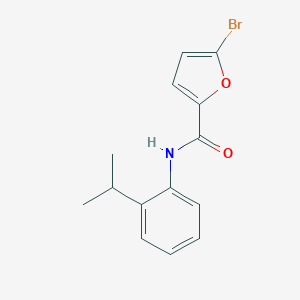
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
